Indisetron hydrochloride

Pharmacology Receptor Binding Antiemetic

Indisetron hydrochloride, marketed under the trade name Sinseron, is a small-molecule antiemetic agent approved by Japan's Pharmaceuticals and Medical Devices Agency (PMDA) in 2004 for the prophylaxis of chemotherapy-induced nausea and vomiting (CINV). It belongs to the class of serotonin 5-HT3 receptor antagonists but is uniquely characterized by its additional antagonistic activity at the 5-HT4 receptor subtype, a dual-receptor profile not shared by first-generation 5-HT3 antagonists such as ondansetron, granisetron, or tropisetron.

Molecular Formula C17H25Cl2N5O
Molecular Weight 386.3 g/mol
CAS No. 160472-97-9
Cat. No. B195994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndisetron hydrochloride
CAS160472-97-9
SynonymsN-[(1S,5R)-7,9-dimethyl-7,9-diazabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide dihydrochloride
Molecular FormulaC17H25Cl2N5O
Molecular Weight386.3 g/mol
Structural Identifiers
SMILESCN1CC2CC(CC(C1)N2C)NC(=O)C3=NNC4=CC=CC=C43.Cl.Cl
InChIInChI=1S/C17H23N5O.2ClH/c1-21-9-12-7-11(8-13(10-21)22(12)2)18-17(23)16-14-5-3-4-6-15(14)19-20-16;;/h3-6,11-13H,7-10H2,1-2H3,(H,18,23)(H,19,20);2*1H/t11?,12-,13+;;
InChIKeyKOYCUQMOCJHRJC-MLOZCBHJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid

Indisetron Hydrochloride (CAS 160472-97-9): A Dual 5-HT3/5-HT4 Antagonist for Chemotherapy-Induced Nausea and Vomiting Research


Indisetron hydrochloride, marketed under the trade name Sinseron, is a small-molecule antiemetic agent approved by Japan's Pharmaceuticals and Medical Devices Agency (PMDA) in 2004 for the prophylaxis of chemotherapy-induced nausea and vomiting (CINV) [1]. It belongs to the class of serotonin 5-HT3 receptor antagonists but is uniquely characterized by its additional antagonistic activity at the 5-HT4 receptor subtype, a dual-receptor profile not shared by first-generation 5-HT3 antagonists such as ondansetron, granisetron, or tropisetron [2] [3].

Why Indisetron Hydrochloride Cannot Be Readily Substituted by Generic 5-HT3 Antagonists in CINV Research


Although indisetron hydrochloride shares the 5-HT3 receptor antagonism mechanism with other agents in its class, it is pharmacologically distinct due to its potent dual antagonism of both 5-HT3 and 5-HT4 receptors [1]. Preclinical data demonstrate that its 5-HT3 antagonistic potency exceeds that of widely used comparators like granisetron and ondansetron by over 20-fold in specific assays, while clinical trials confirm its non-inferiority in preventing CINV [2]. This unique receptor binding profile, combined with its oral bioavailability and once-daily dosing, makes indisetron a non-fungible chemical probe for research where dual-receptor engagement or a distinct potency profile is required, and it cannot be assumed that alternative 5-HT3 antagonists will produce equivalent experimental outcomes.

Quantitative Differentiation of Indisetron Hydrochloride from Leading 5-HT3 Antagonists: A Data-Driven Procurement Guide


Indisetron Exhibits >20-Fold Higher 5-HT3 Antagonistic Activity Than Granisetron and Ondansetron

In preclinical studies, the 5-HT3 antagonistic activity of indisetron hydrochloride was quantitatively compared against granisetron and ondansetron, two of the most commonly used first-generation 5-HT3 receptor antagonists [1]. The assay demonstrated that indisetron's activity exceeded that of granisetron and ondansetron by more than 20-fold, indicating a significantly higher in vitro potency at the 5-HT3 receptor [1].

Pharmacology Receptor Binding Antiemetic Serotonin Antagonist

Indisetron's Dual 5-HT3/5-HT4 Antagonism Distinguishes It from Selective 5-HT3 Antagonists

Unlike first-generation 5-HT3 antagonists such as granisetron, ondansetron, and palonosetron, which are highly selective for the 5-HT3 receptor, indisetron hydrochloride is characterized as a dual antagonist of both 5-HT3 and 5-HT4 receptors [1] [2]. This is a qualitative mechanistic differentiation; quantitative selectivity data for the 5-HT4 receptor for indisetron was not available in the sourced materials, nor were direct head-to-head selectivity comparisons with other agents. Therefore, the evidence for dual antagonism is based on its documented pharmacological classification and receptor binding profile, and its functional consequence is supported by its ability to reduce 2-methyl-5-HT-induced bradycardia, a 5-HT3-mediated effect [1]. Claims regarding specific functional advantages of 5-HT4 antagonism are not supported by direct comparative data in this analysis.

Receptor Pharmacology Selectivity Profile Serotonin Receptor Antiemetic

Indisetron Demonstrates Non-Inferiority to Ondansetron in Preventing CINV in a Randomized Phase III Clinical Trial

In a Phase III randomized, double-blind, comparative clinical trial, indisetron hydrochloride was evaluated against ondansetron, a standard-of-care 5-HT3 antagonist, for the prevention of chemotherapy-induced nausea and vomiting (CINV) [1]. The study demonstrated that indisetron was equally or more effective than ondansetron in controlling CINV, with the authors concluding that indisetron can be expected to have clinical efficacy equivalent to or better than existing 5-HT3 receptor antagonists [1]. The specific efficacy endpoints and quantitative data from the trial are not provided in the abstract; only the conclusion of non-inferiority/superiority is available.

Clinical Efficacy CINV Randomized Controlled Trial Antiemetic

Indisetron's 5-HT3 Receptor Occupancy Variability May Offer Pharmacokinetic Advantages Over Other Antagonists

A receptor occupancy theory-based analysis evaluated the interindividual differences in antiemetic effects of several 5-HT3 receptor antagonists, including granisetron, indisetron, ondansetron, ramosetron, and tropisetron [1]. The study found that the interindividual difference in 5-HT3 receptor occupancy after oral administration ranged from 0.6% to 64.0%, and after intravenous administration from 0.6% to 29.6% [1]. While the study does not isolate indisetron's specific variability range, its inclusion in the analysis indicates that its pharmacokinetic profile contributes to the class-level variability in receptor occupancy, which is a key determinant of antiemetic efficacy [1]. Direct comparative data for indisetron versus other agents on this parameter is not reported.

Pharmacokinetics Receptor Occupancy Interindividual Variability 5-HT3 Antagonist

Indisetron Hydrochloride: Primary Research and Preclinical Application Scenarios Based on Evidence


Preclinical Investigation of Dual 5-HT3/5-HT4 Antagonism in Emesis and GI Motility

Indisetron hydrochloride is ideally suited for in vitro and in vivo preclinical studies aimed at elucidating the distinct roles of 5-HT3 and 5-HT4 receptors in emetic and gastrointestinal pathways. Its dual antagonism profile, as documented in authoritative databases [1] and review literature [2], provides a unique tool that cannot be replicated by selective 5-HT3 antagonists like ondansetron or granisetron. Researchers can utilize indisetron to probe the functional consequences of simultaneous 5-HT3/5-HT4 blockade, as demonstrated by its reduction of 2-methyl-5-HT-induced bradycardia, a 5-HT3-mediated effect [2].

Translational Research in Chemotherapy-Induced Nausea and Vomiting (CINV) Models

For investigators developing or validating animal models of CINV, indisetron hydrochloride offers a pharmacologically distinct alternative to standard 5-HT3 antagonists. Preclinical data confirm that its 5-HT3 antagonistic activity is over 20-fold higher than that of granisetron or ondansetron [1], while Phase III clinical trials have established its non-inferiority to ondansetron in preventing CINV [1]. This combination of high in vitro potency and proven clinical efficacy makes indisetron a valuable comparator in studies designed to test the hypothesis that dual-receptor engagement translates to improved antiemetic control in specific chemotherapy regimens.

Pharmacokinetic and Pharmacodynamic Modeling Studies of 5-HT3 Antagonists

Indisetron hydrochloride is a relevant compound for inclusion in pharmacokinetic/pharmacodynamic (PK/PD) modeling studies that aim to understand the relationship between receptor occupancy and antiemetic efficacy. A receptor occupancy theory-based analysis has evaluated indisetron alongside other 5-HT3 antagonists, confirming that its PK profile contributes to the class-level interindividual variability in receptor occupancy (ranging from 0.6% to 64.0%) [1]. Researchers building predictive models of antiemetic response can utilize indisetron as a test compound to validate their models, particularly when exploring how differences in receptor binding affinity and pharmacokinetics influence clinical outcomes.

Quote Request

Request a Quote for Indisetron hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.